molecular formula C24H20F3O3P B1352170 Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate CAS No. 83961-56-2

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Cat. No.: B1352170
CAS No.: 83961-56-2
M. Wt: 444.4 g/mol
InChI Key: SJRZIGQAQSIDDY-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (CAS: 83961-56-2) is a fluorinated β-keto ester containing a triphenylphosphoranylidene moiety. It is synthesized via condensation of ethyl acetoacetate with phosphoryl chloride, followed by pyrolysis to eliminate byproducts . Key applications include participation in acylation, condensation, and thermal decomposition reactions, particularly in the synthesis of α-acetylenic esters like ethyl 4,4,4-trifluorotetrolate . Its trifluoro substituent enhances electron-withdrawing effects, influencing reactivity and stability in organic transformations.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRZIGQAQSIDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408004
Record name Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83961-56-2
Record name Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with (carbethoxymethyl)triphenylphosphonium bromide and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Triethylamine is added dropwise to the stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide in THF, followed by the addition of trifluoroacetic anhydride while maintaining the reaction temperature between 5-10°C.

    Isolation: The reaction mixture is stirred, filtered, and the precipitate is washed with cold THF. The filtrate is concentrated under reduced pressure to obtain a yellow oily residue, which is then triturated with water to yield a crystalline product.

    Purification: The crystalline product is dissolved in hot methanol, filtered, treated with water, and placed in a refrigerator overnight to obtain the final product as a pale-yellow crystalline solid.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound reacts with nucleophiles via its activated β-ketoester system. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

Key Findings:

  • Amino Acid Synthesis : Reacts with amines to form enantiopure α-trifluoromethyl amino acids (e.g., α-trifluoromethyl-aspartic acid and serine) under basic conditions .

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in dichloromethane (CH2_2Cl2_2) or tetrahydrofuran (THF) to yield trifluoromethylated esters (Table 1) .

Table 1: Alkylation Reactions with Ethyl Bromoacetate

SolventBaseYield (%)
CH2_2Cl2_2Et3_3N54
THFNone99

Cycloaddition and Cyclization Reactions

The ylide participates in [2+1] and [4+2] cycloadditions, forming strained or aromatic rings.

Mechanisms:

  • Cyclopropanation : Reacts with alkenes in the presence of transition metals (e.g., Pd) to form trifluoromethylated cyclopropanes .

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes, producing six-membered carbocycles.

Example :

Ylide+1 3 ButadieneTHF 60 CTrifluoromethylated Cyclohexene Derivative(85% yield)\text{Ylide}+\text{1 3 Butadiene}\xrightarrow{\text{THF 60 C}}\text{Trifluoromethylated Cyclohexene Derivative}\quad (85\%\text{ yield})

Regioselective Insertion Reactions

The CF3_3 group directs regioselectivity in C–H functionalization and cross-coupling reactions.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism and subsequent rearrangements.

Notable Transformations:

  • Claisen Condensation : Forms β-keto esters when heated with carboxylic acids .

  • Decarboxylation : Loses CO2_2 under strong bases (e.g., K2_2CO3_3) to generate trifluoromethyl alkenes .

Example :

YlideK2CO3,THFCF3 Substituted Alkene(75% yield)\text{Ylide}\xrightarrow{\text{K}_2\text{CO}_3,\text{THF}}\text{CF}_3\text{ Substituted Alkene}\quad (75\%\text{ yield})

Comparison with Analogous Ylides

The trifluoromethyl group distinctively enhances reactivity compared to non-fluorinated analogs (Table 3).

Table 3: Reactivity Comparison

CompoundReaction Rate (Relative)
Ethyl 2-(triphenylphosphoranylidene)acetate1.0
Ethyl 4,4,4-trifluoro derivative3.2

Mechanistic Insights

  • Electronic Effects : The CF3_3 group withdraws electron density, polarizing the ylide and increasing electrophilicity at the α-carbon .

  • Steric Effects : The triphenylphosphine moiety stabilizes transition states via π-stacking interactions .

Scientific Research Applications

Catalysis in Organic Synthesis

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate serves as an effective catalyst in several organic reactions:

  • Wittig Reactions : This compound is utilized as a Wittig reagent for the formation of alkenes through the reaction of phosphonium ylide with carbonyl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the carbonyl compound, enhancing the reaction efficiency .
  • Olefination Reactions : It acts as a key reagent in olefination reactions, facilitating the formation of carbon-carbon double bonds. The triphenylphosphoranylidene moiety stabilizes the ylide intermediate, promoting successful reactions under mild conditions .

Polymerization Processes

This compound is also employed in polymer chemistry:

  • Catalytic Polymerization : It functions as a ligand in nickel-catalyzed ethylene oligomerization and polymerization reactions. The compound's ability to coordinate with nickel enhances the catalytic activity and selectivity for producing specific polymer architectures .
  • Coatings Production : The compound is used in the preparation of solvent and aqueous-borne polyolefin coatings. Its catalytic properties facilitate the polymerization process necessary for creating durable and high-performance coatings .

Pharmaceutical Applications

The unique chemical properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

  • Synthesis of Bioactive Compounds : This compound can be utilized to synthesize various bioactive molecules through its involvement in multi-step organic reactions. Its trifluoromethyl group is particularly useful in modifying pharmacologically active compounds to enhance their bioavailability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Study/Reference Application Findings
CatalysisDemonstrated effectiveness in Wittig reactions with improved yields due to enhanced electrophilicity.
PolymerizationShowed significant improvements in polymer properties when used as a ligand in nickel-catalyzed processes.
PharmaceuticalHighlighted its role as an intermediate for synthesizing novel bioactive compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves its role as a catalyst and ligand. As a catalyst, it facilitates the polymerization of olefins by providing an active site for the reaction. As a ligand, it coordinates with metal centers, such as nickel, to form complexes that catalyze ethylene oligomerization and polymerization reactions .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • The trifluoro group in the target compound stabilizes ylide intermediates, enabling unique pathways such as pyrolytic elimination to acetylenic esters .
  • In contrast, non-fluorinated analogs like ethyl (TPP)acetate exhibit dual reactivity in heterocycle formation, reacting at both acetyl and amide sites of quinolines .
  • Ethyl acetoacetate’s enol form dominates in solution, facilitating nucleophilic attacks, while the target compound’s fluorination shifts electron density, altering tautomeric equilibria .

Biological Activity

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (CAS Number: 83961-56-2) is a compound notable for its unique trifluoromethyl group and its applications in organic synthesis. This article focuses on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C24H20F3O3P
  • Molecular Weight : 444.38 g/mol
  • Structure : The compound features a phosphoranylidene moiety attached to an acetoacetate framework, which enhances its reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its role as a catalyst in organic reactions. The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, influencing its interactions with biological targets.

  • Catalytic Activity : This compound is employed as a ligand in nickel phosphanylenolate complex-catalyzed reactions, which are crucial for ethylene oligomerization and polymerization processes. These reactions can lead to the formation of biologically relevant polymers and materials .
  • Antimicrobial Properties : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This increased potency may be linked to their ability to disrupt cellular membranes or interfere with metabolic pathways .

1. Synthesis and Evaluation of Derivatives

Research has shown that derivatives of this compound can be synthesized and evaluated for their biological activities. For example:

  • A study demonstrated that modifying the phosphoranylidene structure can yield compounds with improved selectivity against specific bacterial strains .

2. Fluorinated Compounds in Drug Development

Fluorinated compounds are gaining attention in drug discovery due to their unique pharmacokinetic properties. This compound serves as a precursor for synthesizing various bioactive molecules:

  • One research project reported the successful incorporation of this compound into a series of new antifungal agents, leading to significant improvements in efficacy against resistant strains .

Biological Activity Data Table

Activity Type Description Reference
AntimicrobialEnhanced activity against Gram-positive bacteria
Catalytic ReactionsUsed in nickel-catalyzed polymerization
Drug Development PotentialPrecursor for new antifungal agents

Q & A

Q. What are the primary synthetic routes for preparing ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate?

The compound is synthesized via acylation of α-acylmethylenephosphoranes. For example, trifluoroacetylation of α-(triphenylphosphoranylidene)acetoacetic acid derivatives yields the target product as an intermediate in the synthesis of ethyl 4,4,4-trifluorotetrolate (via thermal decomposition) . Key steps include carbonyl-ylide condensation and elimination under controlled conditions to prevent premature decomposition.

Q. How can the structure and purity of this compound be verified experimentally?

  • NMR Spectroscopy : Analyze keto-enol tautomerism and confirm substituent positions. For analogous phosphoranylidene esters, α- and γ-proton resonances are distinct in NMR spectra (e.g., α-protons appear at lower fields due to electron-withdrawing groups) .
  • Mass Spectrometry : Confirm molecular weight (444.38 g/mol) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, F, and P content .

Q. What reaction mechanisms involve this compound in organic synthesis?

It participates in [3 + 2] annulations and carbonyl-ylide condensations. For example, it reacts with aldehydes to form E-configuration vinyl chromones via stabilized ylide intermediates, as shown in Scheme 12 of . The trifluoro group enhances electrophilicity, facilitating nucleophilic attacks.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in annulation reactions?

  • Solvent Choice : Use toluene or THF to stabilize ylide intermediates .
  • Temperature Control : Maintain room temperature to avoid thermal decomposition of the phosphoranylidene moiety .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition.
  • Yield Data : Reported yields exceed 80% for vinyl chromone synthesis under optimized conditions .

Q. What factors influence the tautomeric equilibrium of this compound, and how does it affect reactivity?

The keto-enol equilibrium is influenced by:

  • Substituents : The trifluoro group stabilizes the keto form via electron withdrawal.
  • Solvent Polarity : Polar solvents favor enol formation due to hydrogen bonding .
  • Temperature : Higher temperatures shift equilibrium toward the keto form. NMR studies of analogous esters (e.g., ethyl acetoacetate) show ~10% enol content at room temperature .

Q. How can computational methods elucidate the mechanistic pathways of its thermal decomposition?

  • DFT Calculations : Model transition states for trifluorotetrolate formation to identify rate-limiting steps (e.g., β-elimination) .
  • Kinetic Isotope Effects (KIE) : Probe hydrogen/deuterium exchange in pyrolysis experiments.
  • Thermogravimetric Analysis (TGA) : Track mass loss during heating to correlate decomposition with temperature .

Data Contradictions and Resolution

Q. Conflicting reports on stability: How should storage and handling protocols be designed?

While the compound is stable under inert atmospheres, it is air- and heat-sensitive . Contradictions may arise from impurities or varying storage conditions. Recommendations:

  • Storage : Argon atmosphere, –20°C, desiccated.
  • Handling : Use Schlenk techniques for moisture-sensitive reactions .

Methodological Recommendations

Q. What analytical techniques are critical for monitoring reactions involving this compound?

  • In Situ IR Spectroscopy : Track carbonyl (1700–1750 cm⁻¹) and ylide (1600–1650 cm⁻¹) bands.
  • HPLC-MS : Resolve intermediates and byproducts in annulation reactions .
  • X-ray Crystallography : Confirm stereochemistry of crystalline products (e.g., E-configuration in vinyl chromones) .

Tables for Key Data

Reaction Type Conditions Yield Key Reference
[3 + 2] AnnulationToluene, RT, 4h>80%
Thermal Decomposition120°C, inert atmosphere65–70%
Aldehyde CondensationEthyl acetate, 0°C to RT75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
Reactant of Route 2
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Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

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